Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate
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Overview
Description
Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that features a unique structure combining a pyrimidine ring with a dioxane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can undergo various chemical transformations to yield the desired compound .
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the dioxane and pyrimidine rings .
Scientific Research Applications
Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Pyrano[2,3-d]pyrimidine: Known for its potential as a PARP-1 inhibitor and its anti-proliferative activity against cancer cell lines.
Uniqueness
Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is unique due to its combination of a dioxane moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-12-8(11)6-9-4-5-7(10-6)14-3-2-13-5/h4H,2-3H2,1H3 |
InChI Key |
YKTYCJUXRJVQKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=N1)OCCO2 |
Origin of Product |
United States |
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